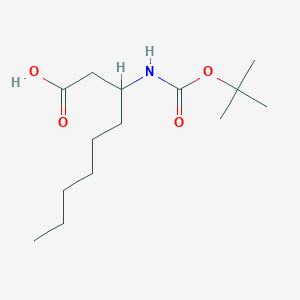

N-Boc-(+/-)-3-aminononanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-(+/-)-3-aminononanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-aminononanoic acid. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-aminononanoic acid typically involves the reaction of 3-aminononanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group, forming the desired N-Boc protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .

化学反応の分析

Types of Reactions

N-Boc-(+/-)-3-aminononanoic acid undergoes several types of chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, or other strong acids are commonly used for Boc deprotection.

Substitution: Reagents such as alkyl halides, acyl chlorides, and isocyanates can be used in substitution reactions involving the amino group.

Major Products Formed

科学的研究の応用

N-Boc-3-aminononanoic acid and its derivatives have applications in several areas of chemical and biological research, including the synthesis of biologically active compounds and pharmaceuticals .

N-Boc-β3-amino acid methyl esters synthesis

N-Boc-β3-amino acids are essential in creating biologically active substances, but getting them in enantiomerically pure forms has been difficult . A study has explored a method for producing enantiopure N-Boc-β3-amino acid methyl esters with both natural and unnatural side chains . The method avoids using harmful reagents and offers a safer option to Arndt-Eistert homologation and cyanation processes, which typically involve enantiopure α-amino acids . The synthesis's usefulness was demonstrated in the creation of sedum alkaloids .

As Building Blocks for Peptidomimetics

β3-Peptides, due to their stability against peptidases, can be considered peptidomimetics, potentially enabling oral bioavailability . For instance, a somatostatin analog, made up of only four β3-amino acids, can mimic the natural peptide hormone, exhibiting biological activity and a micromolar affinity for human receptors .

Amide Synthesis

N-Boc-protected amines are commonly used in multistep syntheses . A novel synthetic method has been developed for producing amides from N-Boc-protected amines. Treating N-Boc-protected amines with 2-chloropyridine and trifluoromethanesulfonyl anhydride, followed by a Grignard reagent, successfully produces amides in high yields .

Synthesis of Piperidine Derivatives

N-Boc-3-piperidone can be applied in laboratory research, development, chemical, and pharmaceutical synthesis, especially for stereoscopic control synthesis . (R)-N-Boc-3-Aminopiperidine is important in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors such as Sitagliptin intermediate, Trelagioptinsuccimate, Linagliptin, and Alogliptiubenxoute .

(S)-N-Boc-3-hydroxypiperidine

(S)-N-Boc-3-hydroxypiperidine can be used to synthesize an unnatural drug against congestive heart failure called camorelin. It can be prepared by asymmetric reduction of N-Boc-3-piperidone biocatalytically .

作用機序

The mechanism of action of N-Boc-(+/-)-3-aminononanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic processes, preventing unwanted reactions. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the synthesis of target molecules .

類似化合物との比較

Similar Compounds

- N-Boc-3-aminopropanoic acid

- N-Boc-3-aminobutanoic acid

- N-Boc-3-aminopentanoic acid

Uniqueness

N-Boc-(+/-)-3-aminononanoic acid is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence the compound’s reactivity and solubility, making it suitable for specific applications where other Boc-protected amino acids may not be as effective .

生物活性

N-Boc-(+/-)-3-aminononanoic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is a β-amino acid, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group. The synthesis of this compound has been explored in various studies, emphasizing the importance of obtaining enantiomerically pure forms for biological applications.

Recent research has demonstrated a safe and efficient method for synthesizing N-Boc-β3-amino acid methyl esters from α-amino acids. This method avoids toxic reagents and provides a practical route for the synthesis of biologically active compounds, including sedum alkaloids . The ability to produce enantiopure β-amino acids is crucial as they often exhibit enhanced biological activity compared to their racemic counterparts.

1. Antibacterial Activity

This compound has been evaluated for its antibacterial properties. Studies on related β-amino acids have shown potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. For example, certain peptides derived from β-amino acids demonstrated rapid permeabilization of bacterial membranes, leading to significant reductions in colony-forming units .

2. Peptidomimetic Properties

β3-Amino acids, including this compound, can be utilized as peptidomimetics due to their structural stability against enzymatic degradation. This stability enhances their potential for oral bioavailability. A notable case study involved a somatostatin analogue composed solely of β3-amino acids, which exhibited excellent biological activity and micromolar affinity for human receptors .

Case Study 1: Synthesis and Evaluation of Peptides

In a study focused on the design and synthesis of peptides using N-Boc-β3-amino acids, researchers demonstrated that these peptides could effectively mimic natural hormones. The synthesized peptides showed promising results in receptor binding assays, indicating their potential as therapeutic agents .

Case Study 2: Antimicrobial Peptides

Another investigation assessed the antimicrobial efficacy of peptides containing this compound. The peptides displayed selective toxicity against bacterial cells while maintaining low cytotoxicity towards mammalian cells, highlighting their therapeutic potential in treating antibiotic-resistant infections .

Research Findings

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-5-6-7-8-9-11(10-12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPNKCQBBKLGBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。